molecular formula C17H18N6O B2582026 {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine CAS No. 946291-04-9

{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine

Cat. No. B2582026
CAS RN: 946291-04-9
M. Wt: 322.372
InChI Key: HBKKLHBRDLIFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine, also known as ALK inhibitor, is a chemical compound that has been found to be effective in treating cancer. This compound has been extensively researched, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in great detail.

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine involves the inhibition of the {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine protein. The this compound protein is responsible for the growth and survival of cancer cells. By inhibiting the activity of the this compound protein, the compound prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the activity of the this compound protein, which is responsible for the growth and survival of cancer cells. This inhibition leads to the prevention of the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine is its effectiveness in treating cancer. The compound has been extensively studied and found to be effective against various types of cancer. However, one of the limitations of the compound is that it can be toxic to healthy cells. Therefore, it is essential to use the compound in the right concentration to avoid toxicity.

Future Directions

There are several future directions for the research of 2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine. One of the future directions is to study the compound's effectiveness in combination with other drugs. Another future direction is to study the compound's effectiveness against other types of cancer. Additionally, researchers can also study the compound's toxicity and explore ways to reduce its toxicity. Finally, researchers can also study the compound's mechanism of action in more detail to gain a better understanding of its effectiveness in treating cancer.
Conclusion:
2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine is a chemical compound that has been extensively studied for its effectiveness in treating cancer. The compound works by inhibiting the activity of the {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine protein, which is responsible for the growth and survival of cancer cells. The compound has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research of 2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine, including studying its effectiveness in combination with other drugs, its effectiveness against other types of cancer, reducing its toxicity, and studying its mechanism of action in more detail.

Synthesis Methods

The synthesis of 2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine involves the reaction of pteridine with 2-(oxolan-2-ylmethyl)amine and 4-aminobenzonitrile. The reaction takes place in the presence of a catalyst, and the product is purified using chromatography. The yield of the product is high, and the purity is also excellent.

Scientific Research Applications

2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine has been extensively studied for its effectiveness in treating cancer. It is an {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine inhibitor and has been found to be effective against various types of cancer, including lung cancer, neuroblastoma, and lymphoma. The compound works by inhibiting the activity of the this compound protein, which is responsible for the growth and survival of cancer cells.

properties

IUPAC Name

2-N-(oxolan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKLHBRDLIFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.